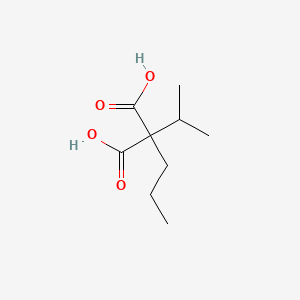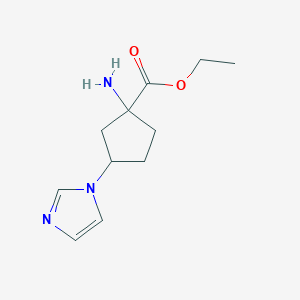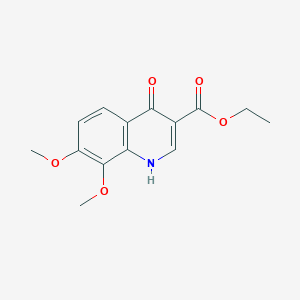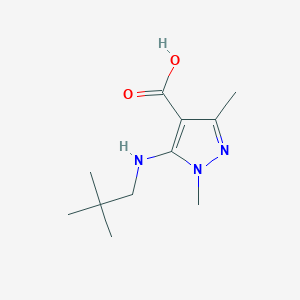
tert-butyl N-(2,2-dimethyl-3-sulfanylpropyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl N-(2,2-dimethyl-3-sulfanylpropyl)carbamate is a chemical compound with a unique structure that includes a tert-butyl group, a carbamate group, and a sulfanylpropyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-(2,2-dimethyl-3-sulfanylpropyl)carbamate typically involves the reaction of tert-butyl chloroformate with N-(2,2-dimethyl-3-sulfanylpropyl)amine. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the carbamate linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl N-(2,2-dimethyl-3-sulfanylpropyl)carbamate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbamate group can be reduced under specific conditions.
Substitution: The tert-butyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Various nucleophiles can be employed for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or alcohols.
Substitution: Compounds with different functional groups replacing the tert-butyl group.
Applications De Recherche Scientifique
tert-Butyl N-(2,2-dimethyl-3-sulfanylpropyl)carbamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for its potential biological activity.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of various chemical products.
Mécanisme D'action
The mechanism of action of tert-butyl N-(2,2-dimethyl-3-sulfanylpropyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. The sulfanyl group may also participate in redox reactions, influencing cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
tert-Butyl N-(2,3-dihydroxypropyl)carbamate: Similar structure but with a dihydroxypropyl group instead of a sulfanylpropyl group.
tert-Butyl N-(2,2-dimethyl-3-hydroxypropyl)carbamate: Similar structure but with a hydroxypropyl group instead of a sulfanylpropyl group.
Uniqueness
tert-Butyl N-(2,2-dimethyl-3-sulfanylpropyl)carbamate is unique due to the presence of the sulfanyl group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs.
Propriétés
Formule moléculaire |
C10H21NO2S |
|---|---|
Poids moléculaire |
219.35 g/mol |
Nom IUPAC |
tert-butyl N-(2,2-dimethyl-3-sulfanylpropyl)carbamate |
InChI |
InChI=1S/C10H21NO2S/c1-9(2,3)13-8(12)11-6-10(4,5)7-14/h14H,6-7H2,1-5H3,(H,11,12) |
Clé InChI |
ZHGOAGUIIUHTCK-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NCC(C)(C)CS |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-{6-amino-3H-imidazo[4,5-b]pyridin-2-yl}piperidine-2,6-dione](/img/structure/B13482440.png)


![1-[1-(Naphthalen-1-yl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxylic acid hydrochloride](/img/structure/B13482460.png)


![3-Ethylbicyclo[1.1.1]pentan-1-ol](/img/structure/B13482477.png)
![1-[1-(Bromomethyl)-3,3-difluorocyclobutyl]methanamine hydrochloride](/img/structure/B13482488.png)


![2-methoxy-N-{3-[(1E)-2-(3-methylphenyl)diazen-1-yl]phenyl}benzamide](/img/structure/B13482499.png)
![2-{1-Azaspiro[3.3]heptan-3-yl}propan-2-ol](/img/structure/B13482501.png)


